Structural Differentiation: Unsubstituted 4-Phenylpiperazine Moiety Confers Distinct Physicochemical Profile Relative to 4-Fluorophenyl and 4-Methoxyphenyl Analogs
The target compound bears an unsubstituted phenyl ring on the piperazine N4 position, distinguishing it from the 4-fluorophenyl analog (CAS 1014049-47-8, MW 318.35) and the 4-methoxyphenyl analog (CAS 1014026-74-4, MW 330.4). Computational predictions indicate a cLogP of approximately 1.6 for the target compound, compared to approximately 1.9 for the 4-fluorophenyl analog and approximately 1.4 for the 4-methoxyphenyl analog . The absence of electron-withdrawing or electron-donating para-substituents on the phenyl ring preserves a distinct hydrogen-bonding profile and electronic distribution at the piperazine N4, which influences target binding conformation and metabolic vulnerability [1].
| Evidence Dimension | Physicochemical differentiation: cLogP and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP ≈ 1.6; MW 300.36; 4 H-bond acceptors; unsubstituted N4-phenyl |
| Comparator Or Baseline | 4-Fluorophenyl analog: cLogP ≈ 1.9; MW 318.35. 4-Methoxyphenyl analog: cLogP ≈ 1.4; MW 330.4 |
| Quantified Difference | ΔcLogP: -0.3 vs. 4-fluorophenyl; +0.2 vs. 4-methoxyphenyl. ΔMW: -17.99 vs. 4-fluorophenyl; -30.04 vs. 4-methoxyphenyl |
| Conditions | Computational prediction (in silico); structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
Lipophilicity differences of this magnitude can translate to altered membrane permeability and non-specific protein binding, making the unsubstituted phenyl analog the preferred choice for assays where baseline lipophilicity must be minimized to reduce off-target partitioning.
- [1] Maqbool M, et al. Phenylpiperazine derivatives: a patent review (2006–present). Expert Opinion on Therapeutic Patents. 2012;22(12):1399–1414. SAR discussion of N-phenyl substitution effects. View Source
